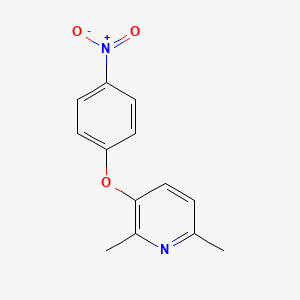

2,6-Dimethyl-3-(4-nitrophenoxy)pyridine

Description

2,6-Dimethyl-3-(4-nitrophenoxy)pyridine is a heterocyclic aromatic compound characterized by a pyridine core substituted with two methyl groups at the 2- and 6-positions and a 4-nitrophenoxy group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and polymer chemistry. The electron-withdrawing nitro group enhances reactivity, while the methyl substituents improve solubility and stability.

Propriétés

Formule moléculaire |

C13H12N2O3 |

|---|---|

Poids moléculaire |

244.25 g/mol |

Nom IUPAC |

2,6-dimethyl-3-(4-nitrophenoxy)pyridine |

InChI |

InChI=1S/C13H12N2O3/c1-9-3-8-13(10(2)14-9)18-12-6-4-11(5-7-12)15(16)17/h3-8H,1-2H3 |

Clé InChI |

KEIVSOBOZLAWQI-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of 2,6-dimethylpyridine with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, often in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts, boronic acids, or halides.

Major Products Formed:

Reduction: 2,6-Dimethyl-3-(4-aminophenoxy)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Biaryl or heteroaryl compounds.

Applications De Recherche Scientifique

2,6-Dimethyl-3-(4-nitrophenoxy)pyridine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Physicochemical and Functional Properties

Table 1: Comparative Properties of 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine and Analogs

*Estimated based on molecular formula.

Regulatory and Environmental Considerations

- Nitrofen: Banned due to endocrine-disrupting effects , highlighting the need for rigorous toxicity testing of nitrophenoxy-containing compounds.

- Nitrapyrin : Regulated under pesticide guidelines (LMS Code: 725) , suggesting similar regulatory pathways for the target compound in agrochemical applications.

Activité Biologique

2,6-Dimethyl-3-(4-nitrophenoxy)pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide an in-depth analysis of its biological activity, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine is . The compound features a pyridine ring substituted with a nitrophenoxy group, which is believed to play a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine | HEp-2 | 4.25 |

| 2,6-Dimethyl-3-(4-nitrophenyl)pyridine | NCI-H460 | 5.00 |

| 2,6-Dimethyl-3-(4-nitroanilino)pyridine | LN-229 | 3.50 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the specific cancer cell line.

The mechanism by which 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine exerts its effects appears to involve cell cycle arrest. Studies show a significant accumulation of cells in the G2/M phase after treatment with this compound, suggesting that it interferes with cell cycle progression in cancer cells .

Antiviral Activity

In addition to its anticancer properties, there is evidence suggesting that compounds similar to 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine may possess antiviral activity. Although specific data on this compound's antiviral efficacy is limited, related derivatives have shown moderate antiviral effects against respiratory viruses such as Influenza A and B .

Case Studies

- Study on Antiproliferative Effects : A study conducted on various pyridine derivatives demonstrated that those with nitro substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications could significantly impact biological activity .

- Pharmacological Studies : Comparative pharmacological studies revealed that derivatives of pyridine with similar substituents could effectively reverse drug resistance in multidrug-resistant cancer cells. This suggests potential applications in enhancing the efficacy of existing chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.